(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
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Overview
Description
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring, an allyl group, and a methylthio-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 4-(methylthio)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, especially at the methylthio group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced benzo[d]thiazole derivatives.
Substitution: Various substituted benzamides or thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the materials science field, this compound could be used in the design of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for the development of functional materials.
Mechanism of Action
The mechanism by which (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and the allyl group are likely key features in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness
The presence of the allyl group and the methylthio-substituted benzamide moiety distinguishes this compound from other benzo[d]thiazole derivatives. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methylsulfanyl-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-3-12-20-15-6-4-5-7-16(15)23-18(20)19-17(21)13-8-10-14(22-2)11-9-13/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDEKADZQVDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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